1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Lipid Biophysics Membrane Thermodynamics Phase Transition

MPPC (69525-80-0) is a synthetic, mixed-acyl phosphatidylcholine with a precise Tm of ~35.5°C. Unlike DMPC or DPPC, its asymmetric C14:0/C16:0 chains uniquely enable thermosensitive drug delivery at mild hyperthermia and superior miscibility with 16:0-sphingomyelin for accurate raft modeling. Its defined ≥99% purity ensures batch-to-batch consistency, critical for analytical validation in liposome QC.

Molecular Formula C38H76NO8P
Molecular Weight 706.0 g/mol
CAS No. 69525-80-0
Cat. No. B1213198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
CAS69525-80-0
Synonyms1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
1-myristoyl-2-palmitoylphosphatidylcholine
MPPC
Molecular FormulaC38H76NO8P
Molecular Weight706.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1
InChIKeyRFVFQQWKPSOBED-PSXMRANNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC, CAS 69525-80-0): An Asymmetric Mixed-Chain Phosphatidylcholine for Defined Membrane Research and Formulation


1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC; also referred to as 14:0-16:0 PC) is a synthetic, asymmetric mixed-chain phosphatidylcholine comprising a myristoyl (C14:0) acyl chain at the sn-1 position and a palmitoyl (C16:0) chain at the sn-2 position [1]. As a zwitterionic phospholipid with defined acyl chain asymmetry, it serves as a high-purity (≥99% by TLC) model membrane component, typically supplied as a powder or in chloroform solution, with a molecular weight of 706 g/mol . Its primary distinction from symmetric-chain analogs lies in its phase behavior, exhibiting a main gel-to-liquid crystalline phase transition temperature (Tc) of approximately 35.5°C in excess water dispersions .

Why 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Cannot Be Casually Substituted with DPPC or its Positional Isomer PMPC


Substituting 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) with its positional isomer (PMPC, 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine, CAS 69441-09-4) or the symmetric analog DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, CAS 63-89-8) fundamentally alters the thermodynamic and kinetic properties of the lipid assembly. Direct calorimetric evidence demonstrates that MPPC and PMPC exhibit vastly different gel-to-liquid crystalline phase transition temperatures (Tc) due to distinct acyl chain packing in the bilayer [1]. Furthermore, while DPPC possesses a higher Tc of ~41°C, it lacks the chain asymmetry that enables MPPC to modulate membrane permeability at physiologically relevant hyperthermic temperatures when co-formulated [2]. Substitution therefore leads to irreproducible phase behavior, altered drug release kinetics, and invalid membrane models. The following section provides quantitative evidence for these critical differences.

Quantitative Evidence for 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Differentiation vs. PMPC and DPPC


Phase Transition Temperature (Tc) Differential: MPPC vs. Positional Isomer PMPC

Differential scanning calorimetry (DSC) reveals that 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) has a significantly higher gel-to-liquid crystalline phase transition temperature than its positional isomer, 1-palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine (PMPC) [1]. This difference arises from distinct acyl chain packing in the bilayer gel state, confirming that the position of the longer (C16:0) versus shorter (C14:0) acyl chain is a critical determinant of membrane thermal stability [1].

Lipid Biophysics Membrane Thermodynamics Phase Transition

Thermosensitive Drug Release Enhancement: MPPC as a Co-Lipid in DPPC Liposomes

The incorporation of MPPC as a lysolipid into DPPC-based liposomes creates a formulation capable of temperature-triggered drug release. At a mild hyperthermia temperature of 42°C, DPPC:MPPC (90:10) liposomes released 55% of encapsulated arsenic trioxide within the first hour, compared to negligible release from pure DPPC liposomes under identical conditions [1]. This demonstrates MPPC's specific role in enhancing bilayer permeability at the phase transition of the DPPC matrix.

Thermosensitive Liposomes Drug Delivery Controlled Release

Phase Behavior Pathway Differentiation: MPPC vs. Symmetric DPPC

Solid-state ²H, ³¹P, and ¹³C NMR studies demonstrate that the mixed-chain lipid MPPC follows a different phase transition pathway than the symmetric-chain analog DPPC. While DPPC transitions through a stable Lβ′ (gel) phase, MPPC lacks this intermediate and transitions directly from a subgel (Lc) phase to a Pβ′ (ripple) phase [1]. This indicates that the chain-length asymmetry in MPPC fundamentally alters the molecular packing and dynamics during the gel-to-fluid transition relative to symmetric diacyl phosphatidylcholines.

Solid-State NMR Lipid Phase Behavior Membrane Biophysics

Analytical Purity and Compositional Specification for Quantitative Lipidomics

14:0-16:0 PC is offered commercially as a defined analytical standard with a minimum purity of 99% (TLC) and precisely specified elemental composition (C: 64.65%, H: 10.85%, N: 1.98%, O: 18.13%, P: 4.39%; exact mass: 705.531) . This level of purity and compositional certainty supports its use as a calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) in lipidomics, enabling absolute quantification of endogenous phosphatidylcholine species .

Lipidomics Analytical Chemistry LC-MS Quantification

Validated Application Scenarios for 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) Based on Quantitative Evidence


Biophysical Model Membrane with a Physiological Phase Transition (Tc ~35.5°C)

The DSC-determined Tc of 35.5°C for MPPC makes it an ideal single-component model membrane for studying lipid phase behavior near physiological temperature [1]. Unlike its positional isomer PMPC (Tc = 27.2°C), which would be fluid at room temperature, or symmetric DPPC (Tc ~41°C), which would be predominantly in the gel phase at 37°C, MPPC provides a bilayer that undergoes its main phase transition precisely within the physiologically relevant range. This property is crucial for experiments investigating temperature-dependent membrane permeability, protein-lipid interactions, or domain formation under near-in vivo conditions [1].

Temperature-Triggered Drug Release from Liposomal Formulations

As quantified by Winter et al., MPPC functions as a critical lysolipid co-component in thermosensitive DPPC liposomes [2]. At a mild hyperthermic temperature of 42°C, a DPPC:MPPC (90:10) formulation released 55% of its encapsulated arsenic trioxide payload within the first hour [2]. This demonstrates its utility for designing liposomal drug delivery systems where release is triggered by local tissue heating (e.g., in oncology). The use of MPPC, with its specific C14:0/C16:0 asymmetry, is essential for achieving this release profile, as pure DPPC liposomes show no temperature-responsive release under the same conditions [2].

Investigating Lipid Polymorphism and Non-Lamellar Phase Pathways

Solid-state NMR evidence confirms that MPPC bypasses a stable Lβ′ gel phase during its transition from a subgel (Lc) to a ripple (Pβ′) phase, a pathway distinct from symmetric-chain lipids like DPPC [3]. This makes MPPC a specific and valuable probe for studying the relationship between acyl chain asymmetry and the formation of non-lamellar or intermediate lipid phases. Researchers investigating the fundamental principles of lipid polymorphism, membrane fusion intermediates, or the behavior of lipid rafts should select MPPC to introduce this specific, well-characterized phase behavior into their model systems [3].

Analytical Standard for LC-MS/MS Quantification of Phosphatidylcholines

With its defined high purity (≥99% by TLC) and precisely characterized elemental composition and exact mass (705.531 Da), 14:0-16:0 PC serves as a reliable calibration standard for targeted lipidomics . Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows enables the accurate absolute quantification of phosphatidylcholine species in complex biological matrices, including tissue extracts and biofluids . This application leverages the compound's availability as a well-defined, commercially available synthetic standard with established analytical traceability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.